molecular formula C12H16N2O3 B11725356 ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate

ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate

Katalognummer: B11725356
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FILMOULYWLOUCM-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 4-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for hydrazones like this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]propanoate
  • Ethyl (2E)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]propanoate
  • Ethyl (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propanoate

Uniqueness

Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar hydrazones.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

ethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9-

InChI-Schlüssel

FILMOULYWLOUCM-LCYFTJDESA-N

Isomerische SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/C

Kanonische SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.